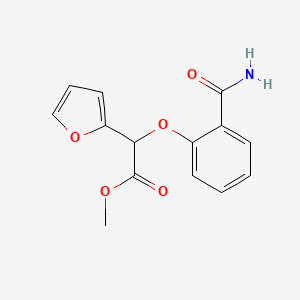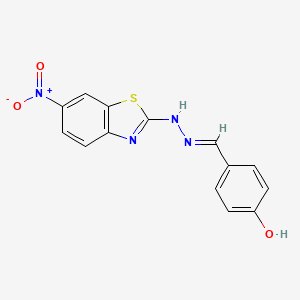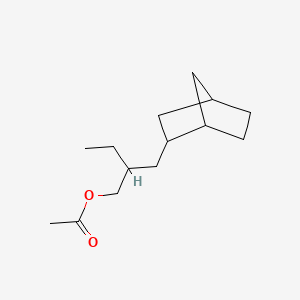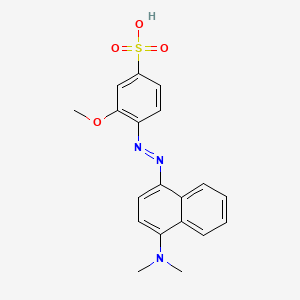
4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid is a synthetic organic compound known for its vibrant color and applications in various scientific fields. It is commonly used as a dye and has significant importance in analytical chemistry due to its ability to form complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-dimethylamino-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methoxybenzenesulphonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: The primary products of reduction are the corresponding amines.
Substitution: Substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo group in the molecule acts as a ligand, coordinating with metal ions to form stable complexes. This property is exploited in various analytical techniques to detect and measure metal ion concentrations.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Dimethylamino-1-naphthylazo)-3-hydroxybenzenesulphonic acid
- 4-(4-Dimethylamino-1-naphthylazo)-3-chlorobenzenesulphonic acid
Uniqueness
4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility and stability compared to similar compounds, making it particularly useful in various applications.
Properties
CAS No. |
74347-15-2 |
|---|---|
Molecular Formula |
C19H19N3O4S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]-3-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)18-11-10-16(14-6-4-5-7-15(14)18)20-21-17-9-8-13(27(23,24)25)12-19(17)26-3/h4-12H,1-3H3,(H,23,24,25) |
InChI Key |
IUCBYZZXKZMQDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3)S(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


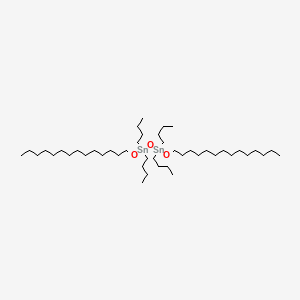
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
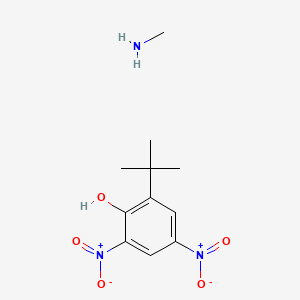
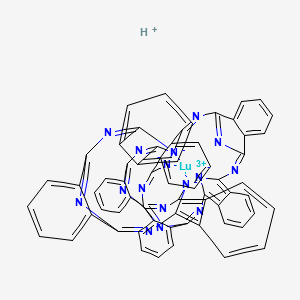
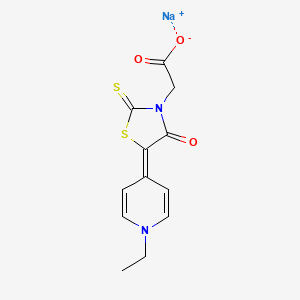

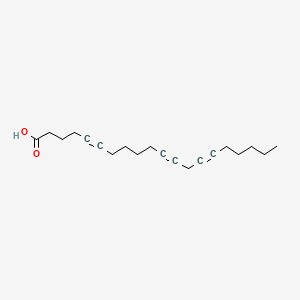
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
